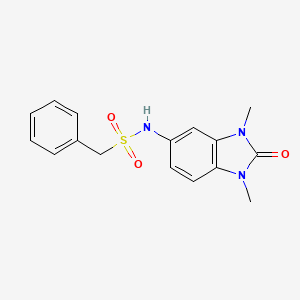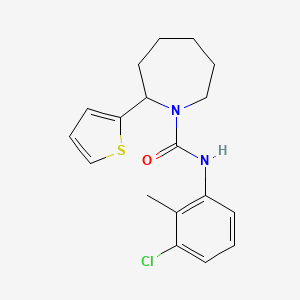![molecular formula C14H21NOS B5149072 N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide, also known as ISO-1, is a small molecule inhibitor that has been developed to target the cytokine-inducible SH2-containing protein (CISH). CISH is a negative regulator of cytokine signaling, and its inhibition by ISO-1 has been shown to enhance the efficacy of cytokine-based therapies in various diseases.
Mecanismo De Acción
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide targets CISH, a negative regulator of cytokine signaling. CISH is induced by cytokine stimulation and acts to inhibit the downstream signaling pathways. By inhibiting CISH, this compound enhances the efficacy of cytokine-based therapies by promoting the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the production of cytokines, promote the activation of downstream signaling pathways, and inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have anti-tumor effects by promoting the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Furthermore, this compound has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide. One potential direction is to investigate its potential use in combination with other therapies. This compound has been shown to enhance the efficacy of cytokine-based therapies, and it may also have synergistic effects with other therapies such as chemotherapy or immunotherapy. Another potential direction is to investigate the use of this compound in combination with other inhibitors of cytokine signaling pathways. Finally, further studies are needed to investigate the potential therapeutic applications of this compound in vivo.
Métodos De Síntesis
The synthesis of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the protection of the amine group in N-isobutylglycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected N-isobutylglycine is then reacted with 2-methylbenzyl mercaptan to form the thioether linkage. The Boc group is then removed, and the resulting amine is reacted with 2-bromoacetophenone to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to enhance the efficacy of cytokine-based therapies in cancer, infectious diseases, and autoimmune diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential use in organ transplantation and graft-versus-host disease.
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRHMCPFKDSOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)


![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)
